Pemirolast potassium

概述

描述

- Meprylcaine hydrochloride is a white or nearly white crystalline powder.

- It exhibits both anesthetic and analgesic properties.

- Commonly used for local anesthesia in surgical procedures, wound closure, dental surgeries, and dermatological interventions .

准备方法

- Synthetic routes involve chemical reactions to produce Meprylcaine hydrochloride.

- Unfortunately, specific synthetic methods and industrial production details are not readily available in the public domain.

化学反应分析

Thermal Decomposition

Pemirolast potassium undergoes thermal degradation at elevated temperatures. Key findings include:

| Parameter | Value/Observation | Source Citation |

|---|---|---|

| Decomposition Temperature | 317°C (with decomposition) | |

| Primary Decomposition Products | Carbon oxides, nitrogen oxides, potassium oxides |

The compound remains stable under recommended storage conditions (0–10°C, protected from light and heat) .

Hydrolysis and pH-Dependent Stability

This compound demonstrates pH-sensitive stability, particularly under alkaline conditions:

Hydrolysis Kinetics (Alkaline Degradation)

| Condition | Degradation Rate Constant (k) | Half-Life (t₁/₂) | Source Citation |

|---|---|---|---|

| Alkaline (pH > 8.0) | 0.023 h⁻¹ | 30.1 hours | |

| Neutral (pH 7.0) | Negligible degradation | Stable |

The compound’s ophthalmic formulation (pH 8.0) retains stability due to buffering agents like dibasic/monobasic sodium phosphate .

Reactivity with Oxidizing Agents

This compound reacts with strong oxidizing agents, though specific reaction pathways remain underexplored. Key observations:

| Reactant | Observation | Source Citation |

|---|---|---|

| Strong oxidizers (e.g., peroxides) | Hazardous decomposition; avoid mixing |

Incompatibility with oxidizers necessitates isolation during storage and handling .

Solubility and Solvent Interactions

Solubility profiles influence its formulation and reactivity:

Photolytic Stability

Exposure to UV light induces degradation:

| Condition | Observation | Source Citation |

|---|---|---|

| UV light (254 nm) | Structural decomposition | |

| Protected storage | Maintains chemical integrity |

Key Stability Considerations for Formulation

| Factor | Impact on Stability | Mitigation Strategy |

|---|---|---|

| Temperature | Degrades above 25°C | Refrigerated storage (0–10°C) |

| Light | Photolytic decomposition | Amber glass packaging |

| Oxidizers | Hazardous reactions | Isolate from reactive chemicals |

科学研究应用

Ophthalmic Applications

2.1 Treatment of Allergic Conjunctivitis

Pemirolast potassium is primarily indicated for the prophylactic treatment of itching associated with allergic conjunctivitis. Clinical trials have demonstrated its effectiveness:

- Study Design : A pooled analysis of two phase III clinical trials involving 274 patients with a history of allergic conjunctivitis showed significant improvements in ocular itching when treated with this compound 0.1% compared to placebo .

- Results : Patients reported more days without ocular itching during allergy season, with significant differences noted in 63% of evaluated periods (p ≤ 0.046) and relief occurring as soon as 3 minutes post-allergen exposure (p ≤ 0.034) .

Table 1: Clinical Efficacy of this compound in Allergic Conjunctivitis

| Study | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Study A | 274 patients | 12-17 weeks | Significant reduction in ocular itching compared to placebo |

| Study B | N/A | N/A | Relief from symptoms within minutes after allergen exposure |

2.2 Formulation Innovations

Recent research has focused on developing innovative delivery systems for this compound, such as in situ gels made from gellan gum. These formulations aim to enhance ocular bioavailability and control drug release:

- In Vitro Studies : The gellan gum-based in situ gel showed increased viscosity upon contact with simulated tear fluid, indicating good stability and sustained drug release capabilities .

- In Vivo Studies : No ocular damage was observed, and the gels effectively suppressed inflammatory symptoms in animal models .

Broader Therapeutic Applications

Beyond ophthalmic uses, this compound's anti-inflammatory properties suggest potential applications in other conditions:

- Asthma Management : Given its mechanism of action in stabilizing mast cells, there is ongoing research into its role in managing asthma symptoms by preventing mast cell degranulation and subsequent bronchoconstriction .

- Dermatological Uses : Preliminary studies have indicated possible benefits in treating skin conditions characterized by mast cell involvement, such as urticaria or eczema .

Safety Profile

This compound has a favorable safety profile, comparable to placebo in clinical trials. Common side effects include mild ocular irritation, but serious adverse effects are rare . Long-term studies are needed to fully understand its safety across diverse populations.

作用机制

- Meprylcaine inhibits the reuptake of dopamine, norepinephrine, and serotonin by monoamine transporters.

- The exact molecular targets and pathways involved require further investigation .

相似化合物的比较

- Unfortunately, detailed comparisons with similar compounds are not readily accessible.

- Further research may reveal its uniqueness and related analogs.

生物活性

Pemirolast potassium is a mast cell stabilizer primarily used for the treatment of allergic conditions, notably allergic conjunctivitis and bronchial asthma. Its biological activity is characterized by its ability to inhibit the release of inflammatory mediators from mast cells and eosinophils, thereby mitigating allergic responses. This article delves into the detailed mechanisms, pharmacological effects, clinical efficacy, and safety profile of this compound, supported by data tables and relevant studies.

This compound functions primarily as a mast cell stabilizer . It inhibits the antigen-induced release of various inflammatory mediators such as histamine and leukotrienes from human mast cells. The key mechanisms include:

- Inhibition of Calcium Ion Influx : Pemirolast blocks calcium channels in mast cells, preventing the influx of calcium ions that trigger degranulation and mediator release .

- Inhibition of Inositol-Phospholipid Metabolism : This action reduces the availability of arachidonic acid, a precursor for many inflammatory mediators .

- Increase in cAMP Levels : Pemirolast enhances cyclic adenosine monophosphate (cAMP) levels by inhibiting phosphodiesterase, which contributes to its stabilizing effects on mast cells .

Pharmacological Profile

The pharmacokinetics and pharmacodynamics of this compound demonstrate its effectiveness in clinical settings:

- Absorption and Distribution : Following ocular administration, approximately 10-15% of the dose is excreted unchanged in urine. The half-life is about 4.5 hours .

- Efficacy : Clinical trials have shown that pemirolast significantly reduces ocular itching associated with allergic conjunctivitis compared to placebo. In a pooled analysis from two phase III trials involving 274 patients, those treated with pemirolast reported fewer days with ocular itching during allergy season (63% statistically significant improvement over placebo) .

Efficacy in Allergic Conjunctivitis

A notable study evaluated the efficacy of this compound 0.1% in patients with seasonal allergic conjunctivitis. Key findings included:

- Study Design : Randomized, double-masked, placebo-controlled trials.

- Participants : 274 patients with a positive response to conjunctival allergen challenge.

- Results : Patients receiving pemirolast reported significant relief from itching as early as three minutes post-allergen exposure (p ≤ 0.034). The treatment was well-tolerated with a safety profile similar to placebo .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Route |

|---|---|---|

| Half-life | 4.5 hours | Ocular |

| Urinary Excretion | 10-15% unchanged | Ocular |

| Maximum Concentration (Cmax) | 0.283 μg/mL (oral) | Oral |

| Area Under Curve (AUC) | 0.315 μg × h/mL (oral) | Oral |

Table 2: Clinical Efficacy Data

| Study Period | Days Without Itching (%) | Statistical Significance |

|---|---|---|

| 7-day period | 63% improvement | p ≤ 0.046 |

| 14-day period | 88% improvement | p ≤ 0.016 |

Safety Profile

This compound is generally well-tolerated. Common side effects reported include mild ocular irritation; however, serious adverse effects are rare. The drug's safety profile aligns closely with that of placebo treatments in clinical studies .

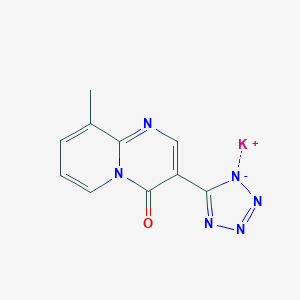

属性

CAS 编号 |

100299-08-9 |

|---|---|

分子式 |

C10H8KN6O |

分子量 |

267.31 g/mol |

IUPAC 名称 |

potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C10H8N6O.K/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3,(H,12,13,14,15); |

InChI 键 |

WXWWEFZPRLRGFL-UHFFFAOYSA-N |

SMILES |

CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+] |

手性 SMILES |

CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+] |

规范 SMILES |

CC1=CC=CN2C1=NC=C(C2=O)C3=NNN=N3.[K] |

外观 |

Assay:≥98%A crystalline solid |

颜色/形态 |

Crystals from dimethylformamide |

熔点 |

310-311 °C (decomposes) |

Key on ui other cas no. |

100299-08-9 |

物理描述 |

Solid |

Pictograms |

Irritant |

相关CAS编号 |

69372-19-6 (Parent) |

溶解度 |

In water, 1.9X10+4 mg/L at 25 °C /Estimated/ 4.62e-01 g/L |

同义词 |

9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido(1,2-a)pyrimidin-4-one 9-TBX Alamast BMY 26517 BMY-26517 pemirolast pemirolast potassium salt |

蒸汽压力 |

3.3X10-6 mm Hg at 25 °C /Estimated/ |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Pemirolast potassium?

A1: this compound functions as a mast cell stabilizer and a selective inhibitor of phosphodiesterase 4 (PDE4). [, ] This dual mechanism contributes to its anti-allergic and anti-inflammatory effects.

Q2: How does this compound stabilize mast cells?

A2: While the exact mechanism is not fully elucidated, research suggests that this compound may stabilize mast cell membranes, inhibit calcium ion influx, and suppress the activation of phospholipase C. [, ] These actions collectively prevent mast cell degranulation and the subsequent release of inflammatory mediators.

Q3: What are the downstream effects of this compound inhibiting phosphodiesterase 4 (PDE4)?

A3: By inhibiting PDE4, this compound elevates intracellular cyclic adenosine monophosphate (cAMP) levels. [] Increased cAMP levels have been shown to suppress the activation of inflammatory cells, including eosinophils and neutrophils, further contributing to its anti-inflammatory effects.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H7KN4O2, and its molecular weight is 266.3 g/mol. [, ]

Q5: Is there any spectroscopic data available for this compound?

A5: Several studies have utilized analytical techniques like High-Performance Liquid Chromatography (HPLC) with ultraviolet detection (UV) at specific wavelengths (e.g., 258 nm, 357 nm, and 360 nm) to quantify this compound. [, , , ] Gas chromatography (GC) with a flame ionization detector (FID) has been employed to determine the levels of dimethylformamide (DMF) in this compound. []

Q6: Are there studies focusing on the material compatibility and stability of this compound?

A6: While the provided research doesn't specifically address material compatibility in detail, some studies indicate stability assessments under various conditions. For example, one study investigated the stability of this compound under different stress conditions, including hydrolysis, heat, light, and oxidation, following ICH guidelines. []

Q7: Does this compound exhibit any catalytic properties?

A7: Based on the available research, there is no evidence to suggest that this compound possesses catalytic properties. Its primary mode of action revolves around inhibiting specific enzymes and cellular processes rather than catalyzing reactions.

Q8: Have computational chemistry approaches been applied to study this compound?

A8: Notably, one study utilized SAS software to calculate the median lethal dose (LD50) of this compound, showcasing the application of computational tools in assessing its toxicological profile. []

Q9: Are there any insights into the Structure-Activity Relationship (SAR) of this compound?

A9: Although the provided research doesn't delve deep into SAR studies, understanding the interaction between this compound and its target enzymes, like PDE4, can offer insights into structural features crucial for activity. Modifications to the core structure could be explored to investigate their impact on potency and selectivity.

Q10: What are the key considerations for the formulation of this compound?

A10: One study focused on developing this compound-loaded gellan gum in situ gel for treating allergic conjunctivitis. [] This research emphasizes the importance of formulation strategies in optimizing drug delivery and therapeutic efficacy. Another study investigated the use of hydroxypropyl methylcellulose (HPMC) to create sustained-release tablets of this compound, highlighting the role of excipients in controlling drug release profiles. []

Q11: Is there information on SHE (Safety, Health, and Environment) regulations related to this compound?

A11: The provided research primarily focuses on this compound's pharmacological properties and clinical effects. Specific details regarding SHE regulations would necessitate consulting relevant regulatory guidelines and safety data sheets.

Q12: What is known about the pharmacokinetics (PK) of this compound?

A12: One study investigated the pharmacokinetics of this compound tablets in healthy Chinese volunteers using an LC-MS/MS method to determine plasma drug concentrations. [] Another study explored the pharmacokinetics of this compound in children with asthma, highlighting the importance of therapeutic drug monitoring to optimize dosage regimens. []

Q13: What evidence supports the in vitro and in vivo efficacy of this compound?

A13: Several studies demonstrated the efficacy of this compound in various in vitro and in vivo models:

- Inhibition of eosinophil function: It inhibits eosinophil degranulation and IL-8 production. [] It also inhibits eosinophil chemotaxis induced by platelet-activating factor (PAF). []

- Suppression of allergic conjunctivitis: It effectively reduces ocular itching and other symptoms in animal models of allergic conjunctivitis. [, ] Clinical trials confirm its efficacy in treating seasonal allergic conjunctivitis in humans. [, ]

- Effects on glomerulonephritis: It shows promising results in reducing proteinuria and glomerulosclerosis in rat models of glomerulonephritis. []

- Treatment of allergic rhinitis: It demonstrates efficacy in alleviating symptoms of allergic rhinitis in clinical studies. []

Q14: Are there any specific drug delivery strategies employed to enhance the therapeutic efficacy of this compound?

A16: Research on this compound highlights the development of novel drug delivery systems, such as in situ gels for ocular delivery, to improve its bioavailability and duration of action. []

Q15: Have any specific biomarkers been identified to predict the efficacy or monitor the treatment response to this compound?

A17: While the research doesn't pinpoint specific biomarkers, it highlights the role of measuring inflammatory mediators, such as IgE and IL-4, in assessing the drug's impact on allergic inflammation. [, , ] Further research could explore potential biomarkers for personalized therapy.

Q16: Is there any information available regarding the environmental impact and degradation of this compound?

A16: The provided research primarily focuses on the drug's pharmacological properties and clinical applications. Information regarding its environmental impact and degradation would necessitate further ecological and toxicological studies.

Q17: Have there been studies on the dissolution and solubility of this compound, and how do they relate to its bioavailability?

A20: Research on developing sustained-release formulations of this compound using HPMC highlights the importance of dissolution in achieving desired drug release profiles. [] Understanding dissolution characteristics is crucial for optimizing the bioavailability and therapeutic efficacy of oral formulations.

Q18: What measures are taken to ensure the quality control and assurance of this compound during its development and manufacturing?

A21: While the provided research doesn't detail specific quality control measures, it underscores the significance of analytical techniques like HPLC and GC in quantifying this compound and ensuring its purity and potency. [, , , , , ]

Q19: Is there any evidence to suggest that this compound induces immunogenicity or immunological responses?

A19: The research doesn't provide specific details regarding the immunogenicity of this compound.

Q20: Does this compound interact with drug transporters or metabolizing enzymes?

A20: The provided research does not offer specific insights into this compound's interactions with drug transporters or metabolizing enzymes.

Q21: What is known about the biocompatibility and biodegradability of this compound?

A24: Research on developing this compound-loaded in situ gels for ocular delivery suggests its biocompatibility, as evidenced by the absence of ocular damage or adverse effects in animal models. []

Q22: Are there any notable alternatives or substitutes for this compound in treating allergic conditions?

A25: Several other antihistamines and mast cell stabilizers are available for treating allergic conjunctivitis, including olopatadine, ketotifen, and nedocromil sodium. [] The choice of treatment often depends on individual patient factors and response to therapy.

Q23: Is there information available regarding the recycling and waste management of this compound?

A23: The provided research doesn't delve into the specifics of recycling and waste management for this compound.

Q24: What research infrastructure and resources have been instrumental in advancing our understanding of this compound?

A27: The research highlights the significance of in vitro cell-based assays, animal models of allergic diseases, and clinical trials in evaluating the efficacy and safety of this compound. [, , , , , , , , , ] Analytical techniques like HPLC and GC play a crucial role in characterizing and quantifying the drug. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。